Ethoxzolamide, chemically known as 6-ethoxybenzothiazole-2-sulfonamide, is a heterocyclic sulfonamide compound. [] It belongs to a class of pharmacological agents known as carbonic anhydrase inhibitors (CAIs). [] In scientific research, Ethoxzolamide serves as a valuable tool for investigating various biological processes and systems due to its potent inhibitory action on carbonic anhydrase enzymes. [, , , ]
While specific synthesis methods are not extensively discussed within the provided literature, an analogue of Ethoxzolamide, 6-hydroxyethoxzolamide, was synthesized to improve corneal permeability while retaining carbonic anhydrase inhibitory activity. [] This involved modifying the chemical structure of Ethoxzolamide. A series of Ethoxzolamide analogues with benzene ring modifications were evaluated for solubility, pKa, partitioning, and permeability across rabbit corneas. []
A multi-technique approach combining X-ray powder diffraction (XRPD) data analysis with (13)C((15)N) solid-state Nuclear Magnetic Resonance (SS-NMR) and molecular modeling was employed to investigate the solid-state structure of Ethoxzolamide. [] The study aimed to determine the accuracy of this approach in distinguishing structural features and understanding the relationship between non-covalent interactions and supra-molecular architectures.
Mechanism of Action
Ethoxzolamide functions by inhibiting carbonic anhydrase (CA), an enzyme involved in the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, , , , ] This inhibition disrupts various physiological processes, such as aqueous humor secretion in the eye, ion transport, and pH regulation. [, , , , ] It demonstrates a high binding affinity for CA, particularly isoenzymes CA I and CA II. [, , , ]
Ocular Pharmacology: Investigating the role of CA in aqueous humor secretion and intraocular pressure regulation, studying potential treatments for glaucoma, and evaluating corneal penetration of drug compounds. [, , , , ]
Respiratory Physiology: Assessing the contributions of CA to pulmonary gas exchange and studying the mechanisms of hypoxic pulmonary vasoconstriction. [, ]
Renal Physiology: Investigating ion transport mechanisms in renal tubules, including sodium, chloride, and bicarbonate transport. []
Cellular Physiology: Studying the role of CA in red blood cell physiology, particularly in regulating cell volume and pH. []
Plant Physiology: Investigating the role of CA in photosynthesis and inorganic carbon accumulation in plants like spinach and Chlamydomonas reinhardtii. [, ]
Microbiology: Exploring the potential of Ethoxzolamide as an antibacterial agent against pathogens like Helicobacter pylori, Mycobacterium tuberculosis, and Neisseria gonorrhoeae. [, , ]
Developing novel drug delivery systems to enhance its efficacy and bioavailability. [, ]
Investigating its potential therapeutic applications beyond its current uses. [, , ]
Exploring the structure-activity relationship of Ethoxzolamide analogues to design more potent and selective CA inhibitors. []
Related Compounds
Acetazolamide
Compound Description: Acetazolamide, like ethoxzolamide, is a sulfonamide and a potent carbonic anhydrase (CA) inhibitor. It is clinically used to treat various conditions, including glaucoma, epilepsy, and altitude sickness. Acetazolamide exerts its ocular hypotensive effect by inhibiting CA in the ciliary body, thereby decreasing the secretion of aqueous humor and reducing intraocular pressure [].
Relevance: Acetazolamide is structurally related to ethoxzolamide, sharing the sulfonamide group responsible for CA inhibition [, , , , , , , , ]. Studies have compared the efficacy of acetazolamide and ethoxzolamide in various contexts, including glaucoma treatment [, , , ], anticonvulsant activity [], and effects on inorganic carbon accumulation in Chlamydomonas reinhardtii []. While both compounds exhibit similar pharmacological profiles, some studies suggest that ethoxzolamide might be more potent [, , ].
Methazolamide
Compound Description: Methazolamide is another sulfonamide CA inhibitor used clinically to treat glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor [].
Relevance: Methazolamide shares a structural similarity with ethoxzolamide, both being sulfonamide derivatives and potent CA inhibitors [, , , , , , ]. Comparative studies have investigated their efficacy in various contexts, such as glaucoma treatment [, ] and effects on aqueous humor dynamics []. While both compounds demonstrate similar therapeutic effects, their potencies and pharmacokinetic profiles may differ [].
Benzolamide
Compound Description: Benzolamide is a sulfonamide and a potent CA inhibitor, known for its relatively low membrane permeability compared to other CA inhibitors like ethoxzolamide [, ].
Relevance: Structurally similar to ethoxzolamide, benzolamide also acts as a CA inhibitor, but its low cell membrane permeability distinguishes it from the highly permeable ethoxzolamide [, ]. This difference in permeability influences their respective pharmacological profiles and clinical applications.
Dorzolamide (MK-507)
Compound Description: Dorzolamide (originally designated as MK-507) is a topically administered CA inhibitor used in treating glaucoma. It acts by decreasing aqueous humor production [].
MK-927
Compound Description: MK-927 is a topically administered CA inhibitor designed for glaucoma treatment. Its mechanism of action involves reducing aqueous humor production to lower intraocular pressure [].
Relevance: Similar to ethoxzolamide, MK-927 is a CA inhibitor used in glaucoma management []. The research highlights the potential of topical CA inhibitors in effectively reducing intraocular pressure. Both compounds demonstrate the therapeutic potential of targeting CA for managing glaucoma.
6-Hydroxyethoxzolamide
Compound Description: This compound is a synthetic analogue of ethoxzolamide, designed to enhance corneal permeability while retaining CA inhibitory activity []. It was developed with the goal of improving the efficacy of topical glaucoma treatment.
Relevance: 6-Hydroxyethoxzolamide is structurally related to ethoxzolamide, and its development highlights the efforts in optimizing topical delivery of CA inhibitors for glaucoma treatment []. It demonstrates the importance of balancing corneal permeability and CA inhibitory activity for effective topical ocular therapy.
Sulfanilamide
Compound Description: Sulfanilamide is a sulfonamide with historical significance as the first synthetic antibacterial agent. While it shares the sulfonamide group with ethoxzolamide, its primary mechanism of action targets bacterial folic acid synthesis rather than CA [].
Relevance: The inclusion of sulfanilamide in the study comparing binding affinities of various sulfonamides to CA isoforms helps illustrate the structural basis for CA inhibition []. It highlights that while sharing the sulfonamide moiety, subtle structural variations can lead to different pharmacological targets and activities.
CF3SO2NH2
Compound Description: This compound, a simple sulfonamide derivative, is not a clinically used drug but was included in a study evaluating the binding kinetics of sulfonamides to different CA isoforms [].
Relevance: While not a drug itself, CF3SO2NH2 provides insights into the structure-activity relationship of sulfonamide-based CA inhibitors, including ethoxzolamide []. By examining the binding kinetics of various sulfonamides, researchers can gain a deeper understanding of the molecular interactions governing CA inhibition and potentially design more effective inhibitors.
Indisulam
Compound Description: Indisulam is a sulfonamide drug candidate with antitumor activity. Its mechanism of action is thought to involve inhibition of certain cyclin-dependent kinases, but it also displays potent inhibition of some CA isoforms [].
Relevance: The discovery of indisulam's potent inhibition of VchCA, a CA from the pathogenic bacterium Vibrio cholerae, suggests that CA inhibitors, like ethoxzolamide, might have broader antimicrobial applications beyond their traditional uses []. This finding highlights the potential of repurposing existing CA inhibitors for combating infectious diseases.
38.7 [ug/mL] (The mean of the results at pH 7.4) SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER Water solubility = 40 mg/l @ 25 deg 6.88e-01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(9S)-erythromycyclamine is a macrolide antibiotic that is erythromycin A in which the ketone group has been converted into the corresponding imine and then reduced to give the corresponding amino compound (the 9S diastereoisomer).
(S)-MHD is a dibenzooxazepine. Eslicarbazepine is an anti-epileptic medication available commercially as [eslicarbazepine acetate]. The mechanism of action of eslicarbazepine is as a Cytochrome P450 3A4 Inducer, and Cytochrome P450 2C19 Inhibitor. The physiologic effect of eslicarbazepine is by means of Decreased Central Nervous System Disorganized Electrical Activity. Eslicarbazepine is an aromatic anticonvulsant similar to oxcarbazepine that is used in combination with other antiepileptic agents as therapy of partial onset seizures. Eslicarbazepine is associated with a low rate of transient serum enzyme elevations during therapy and has been implicated in rare instances of clinically apparent liver injury. See also: Eslicarbazepine Acetate (active moiety of).
Eslicarbazepine acetate is the acetate ester, with S configuration, of licarbazepine. An anticonvulsant, it is approved for use in Europe and the United States as an adjunctive therapy for epilepsy. It has a role as an anticonvulsant and a drug allergen. It is an acetate ester, a dibenzoazepine, a carboxamide and a member of ureas. It is functionally related to a licarbazepine. Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. Eslicarbazepine acetate is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality. See also: Eslicarbazepine (has active moiety).
Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010. A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Esmolol Hydrochloride is the hydrochloride salt form of esmolol, a short and rapid-acting beta adrenergic antagonist belonging to the class II anti-arrhythmic drugs and devoid of intrinsic sympathomimetic activity. Esmolol hydrochloride competitively blocks beta-1 adrenergic receptors in cardiac muscle and reduces the contractility and cardiac rate of heart muscle, thereby decreasing cardiac output and myocardial oxygen demands. This agent also decreases sympathetic output centrally and blocks renin secretion. At higher doses, esmolol hydrochloride also blocks beta-2 receptors located in bronchial and vascular smooth muscle, thereby leading to smooth muscle relaxation. See also: Esmolol (has active moiety).
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate is a methyl ester that is methyl 3-(4-hydroxyphenyl)propanoate in which the hydrogen attached to the phenolic hydroxy group is substituted by a 2-hydroxy-3-(isopropylamino)propyl group. It is an aromatic ether, a member of ethanolamines, a methyl ester, a secondary alcohol and a secondary amino compound. It is functionally related to a 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid. Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine. The FDA withdrew its approval for the use of all parenteral dosage form drug products containing esmolol hydrochloride that supply 250 milligrams/milliliter of concentrated esmolol per 10-milliliter ampule. Other esmolol formulations are still available for use. Esmolol is a beta-Adrenergic Blocker. The mechanism of action of esmolol is as an Adrenergic beta-Antagonist. Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury. See also: Esmolol Hydrochloride (has salt form).
Esomeprazole, sold under the brand name Nexium, is a proton pump inhibitor (PPI) medication used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [DB01060], [DB01211], and [DB00916], for example. Its efficacy is considered similar to other medications within the PPI class including [DB00338], [DB00213], [DB00448], [DB05351], and [DB01129]. Esomeprazole is the s-isomer of [DB00338], which is a racemate of the S- and R-enantiomer. Esomeprazole has been shown to inhibit acid secretion to a similar extent as [DB00338], without any significant differences between the two compounds in vitro. Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect persists longer than 24 hours. PPIs such as esomeprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. Rapid discontinuation of PPIs such as esomeprazole may cause a rebound effect and a short term increase in hypersecretion. Esomeprazole doses should be slowly lowered, or tapered, before discontinuing to prevent this rebound effect. Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. The S-isomer of omeprazole. See also: Esomeprazole (has active moiety).